molecular formula C24H26BO3P B14026727 Diphenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide

Diphenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide

Cat. No.: B14026727
M. Wt: 404.2 g/mol
InChI Key: HANDWSPHZZYTSE-UHFFFAOYSA-N
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Description

Diphenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide is an organophosphorus compound that features a phosphine oxide group attached to a phenyl ring, which is further substituted with a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide typically involves the following steps:

    Formation of the Boronic Ester: The boronic ester group can be introduced via a borylation reaction, where a suitable aryl halide reacts with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.

    Phosphine Oxide Introduction: The phosphine oxide group can be introduced through a reaction involving a phosphine precursor and an oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale borylation and oxidation reactions, utilizing continuous flow reactors to ensure efficient and scalable synthesis. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phosphine group can undergo oxidation to form the phosphine oxide.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.

    Reduction: The phosphine oxide group can be reduced back to the phosphine under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

    Oxidation: Formation of the phosphine oxide.

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Reduction: Regeneration of the phosphine.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a reagent in cross-coupling reactions to form complex organic molecules.

    Catalysis: Acts as a ligand in transition metal-catalyzed reactions.

Biology and Medicine

    Drug Development: Potential use in the synthesis of pharmaceutical intermediates.

    Bioconjugation: Utilized in the modification of biomolecules for research purposes.

Industry

    Materials Science: Employed in the development of advanced materials, such as polymers and electronic devices.

    Sensing Devices: Used in the fabrication of sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of Diphenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group allows for cross-coupling reactions, while the phosphine oxide group can act as a ligand, coordinating with metal centers in catalytic processes. These interactions facilitate the formation of new chemical bonds and the modification of molecular structures.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine Oxide: Lacks the boronic ester group, limiting its use in cross-coupling reactions.

    Phenylboronic Acid: Does not contain the phosphine oxide group, reducing its versatility in catalysis.

    Diphenylphosphine: Lacks the boronic ester group and is more prone to oxidation.

Uniqueness

Diphenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide is unique due to the combination of the boronic ester and phosphine oxide groups, which provide a dual functionality. This allows it to participate in a wider range of chemical reactions and applications compared to similar compounds.

Properties

Molecular Formula

C24H26BO3P

Molecular Weight

404.2 g/mol

IUPAC Name

2-(2-diphenylphosphorylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C24H26BO3P/c1-23(2)24(3,4)28-25(27-23)21-17-11-12-18-22(21)29(26,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5-18H,1-4H3

InChI Key

HANDWSPHZZYTSE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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